Cas no 415941-58-1 ([2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine)

[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine is a sterically hindered and electron-rich phosphine ligand, widely employed in transition-metal-catalyzed reactions. Its key advantages include enhanced stability due to the bulky t-butyl groups, which prevent unwanted side reactions such as ligand dissociation or oxidation. The dimethylamino substituent on the phenyl ring further modulates electronic properties, improving catalytic activity in cross-coupling and hydrogenation reactions. This ligand is particularly valuable in asymmetric synthesis, where its rigid structure promotes high enantioselectivity. Its air-stable nature simplifies handling compared to more sensitive phosphines, making it a practical choice for industrial and academic applications. Compatibility with palladium, nickel, and other metals broadens its utility in diverse catalytic systems.
[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine structure
415941-58-1 structure
Product Name:[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine
CAS No:415941-58-1
MF:C16H28NP
MW:265.373985290527
MDL:MFCD15941581
CID:2602229
PubChem ID:329767711
Update Time:2025-06-15

[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine Chemical and Physical Properties

Names and Identifiers

    • 2-(Di-tert-butylphosphino)-N,N-dimethylaniline
    • Di-tert-butyl(2-dimethylaminophenyl)phosphine
    • (2-(N,N-Dimethylamino)phenyl)di-t-butylphosphine
    • [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine
    • MFCD23098738
    • 2-ditert-butylphosphanyl-N,N-dimethylaniline
    • SY075576
    • 1-(dimethylamino)-2-(di-t-butylphosphino) benzene
    • NTJPAGHACOIILD-UHFFFAOYSA-N
    • 2-(Di-tert-butylphosphino)dimethylaminobenzene, 97%
    • SCHEMBL6733419
    • 415941-58-1
    • 2-(DI-TERT-BUTYLPHOSPHANYL)-N,N-DIMETHYLANILINE
    • CS-0108115
    • Benzenamine, 2-[bis(1,1-dimethylethyl)phosphino]-N,N-dimethyl-
    • E81295
    • 811-497-6
    • 2-(Di-sec-butylphosphino)-N,N-dimethylaniline
    • MDL: MFCD15941581
    • Inchi: 1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-12-10-9-11-13(14)17(7)8/h9-12H,1-8H3
    • InChI Key: NTJPAGHACOIILD-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1N(C)C)(C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 265.195936895g/mol
  • Monoisotopic Mass: 265.195936895g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Melting Point: 50-53 °C

[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine Pricemore >>

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[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine Suppliers

Amadis Chemical Company Limited
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(CAS:415941-58-1)-
Order Number:A1029189
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:37
Price ($):352.0
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Additional information on [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine

[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine: An Overview of a Versatile Ligand in Modern Catalysis

[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine (CAS No. 415941-58-1) is a sophisticated organophosphorus compound that has gained significant attention in the field of homogeneous catalysis. This ligand, characterized by its unique electronic and steric properties, has been extensively studied for its ability to enhance the efficiency and selectivity of various catalytic processes. In this article, we will delve into the structure, synthesis, and applications of [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine, highlighting its role in modern chemical research and industrial processes.

The molecular structure of [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine is composed of a phenyl ring substituted with a dimethylamino group at the 2-position and two tert-butyl groups attached to the phosphorus atom. The tert-butyl groups provide significant steric hindrance, which is crucial for controlling the geometry and reactivity of transition metal complexes formed with this ligand. The dimethylamino group, on the other hand, imparts electron-donating properties that can modulate the electronic environment around the metal center, thereby influencing the catalytic activity and selectivity.

The synthesis of [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine typically involves several steps. One common approach is to start with 2-bromodimethylaminobenzene, which is then converted to the corresponding phosphine through a series of reactions involving organometallic reagents and tert-butyl halides. The detailed synthetic route has been well-documented in various research articles and patents, demonstrating the robustness and reproducibility of the process.

In recent years, [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine has found widespread application in homogeneous catalysis, particularly in palladium-catalyzed reactions. For instance, it has been used as a ligand in Suzuki-Miyaura cross-coupling reactions, where it significantly improves the yield and selectivity of aryl-aryl bond formation. The ligand's ability to stabilize palladium complexes in their active forms has been attributed to its unique combination of steric and electronic properties.

Beyond palladium catalysis, [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine has also shown promise in other transition metal-catalyzed reactions. For example, it has been employed in rhodium-catalyzed hydroformylation reactions, where it enhances the linear selectivity of aldehyde products. Additionally, studies have demonstrated its effectiveness in iridium-catalyzed hydrogenation reactions, where it promotes high enantioselectivity in the reduction of prochiral substrates.

The versatility of [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine extends beyond traditional catalytic applications. Recent research has explored its potential in asymmetric synthesis, where it serves as a chiral ligand to induce enantioselectivity in various transformations. For instance, it has been used in asymmetric allylic alkylation reactions to produce optically active compounds with high enantiomeric excess. These findings have significant implications for the pharmaceutical industry, where enantiopure compounds are often required for drug development.

In addition to its catalytic applications, [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine has also been investigated for its potential use in materials science. Its ability to form stable complexes with transition metals makes it an attractive candidate for the preparation of functional materials with tailored properties. For example, it has been used to synthesize metal-organic frameworks (MOFs) with enhanced catalytic activity and gas storage capacity.

The environmental impact of using [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine as a ligand is another important consideration. Recent studies have focused on developing more sustainable synthetic methods and improving the recyclability of catalysts containing this ligand. These efforts aim to reduce waste generation and minimize environmental footprint while maintaining high catalytic performance.

In conclusion, [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine (CAS No. 415941-58-1) is a versatile organophosphorus ligand with a wide range of applications in homogeneous catalysis and materials science. Its unique combination of steric and electronic properties makes it an invaluable tool for enhancing the efficiency and selectivity of various chemical processes. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in modern chemical research and industrial practices.

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Amadis Chemical Company Limited
(CAS:415941-58-1)-
A1029189
Purity:99%
Quantity:5g
Price ($):352.0
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